5-Aminopyrimidine-4,6-diol hydrochloride
Description
Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry Research
Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are of immense interest in chemical research due to their structural diversity and wide-ranging applications. researchgate.net Among these, the pyrimidine nucleus stands out as a particularly significant scaffold. researchgate.net Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is a core component of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of DNA and RNA. researchgate.net
The inherent chemical properties of the pyrimidine ring, such as its electron-deficient nature, make it a versatile building block in organic synthesis. The presence of nitrogen atoms allows for various chemical modifications, including substitution and condensation reactions, enabling the creation of a vast library of derivatives. nih.govnih.gov Researchers have extensively explored these derivatives, leading to the discovery of compounds with a broad spectrum of biological activities. nih.gov Consequently, pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in the architecture of therapeutic agents. nih.govheteroletters.org The continuous investigation into pyrimidine chemistry fuels the development of novel molecules with unique properties and potential applications in various scientific fields. researchgate.netnih.gov
Overview of Aminopyrimidine-4,6-diol Derivatives in Chemical Synthesis
Within the large family of pyrimidine compounds, aminopyrimidine-4,6-diol derivatives represent an important subclass. These molecules are characterized by a pyrimidine core substituted with an amino group and two hydroxyl groups at positions 4 and 6. The parent compound, 2-Amino-4,6-dihydroxypyrimidine (B16511), serves as a common starting material for a variety of synthetic transformations. chemicalbook.comsigmaaldrich.comchemicalbook.com
A prevalent reaction pathway for these diol derivatives is their conversion to the corresponding dichloropyrimidines. google.com For instance, 2-Amino-4,6-dihydroxypyrimidine can be treated with chlorinating agents like phosphorus oxychloride (POCl₃) to yield 2-Amino-4,6-dichloropyrimidine (B145751). google.comnih.gov This transformation is significant because the chlorine atoms are good leaving groups, facilitating subsequent nucleophilic substitution reactions. mdpi.com This allows for the introduction of various functional groups onto the pyrimidine ring, creating diverse molecular structures. mdpi.com For example, reacting 2-amino-4,6-dichloropyrimidine with different amines can produce a range of N-substituted derivatives. mdpi.com
Furthermore, the amino group on the pyrimidine ring can also be a site for chemical modification. The reactivity of both the hydroxyl/chloro and amino substituents makes aminopyrimidine-4,6-diol derivatives versatile intermediates in the synthesis of more complex heterocyclic systems, including fused ring structures like purines and pyrimidopyrimidines. mdpi.comsigmaaldrich.com
Contextualization of 5-Aminopyrimidine-4,6-diol Hydrochloride within Pyrimidine Research
This compound is a specific derivative within the broader class of aminopyrimidine-4,6-diols. Its structure is distinguished by the presence of an additional amino group at the 5-position of the pyrimidine ring. This compound, and its close relatives like 2,5-diamino-4,6-dihydroxypyrimidine (B34952), are valuable precursors in multi-step organic syntheses. google.comgoogle.com
The hydrochloride salt form enhances the compound's stability and handling properties. Research indicates that compounds like 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride serve as key raw materials for producing important chemical intermediates. google.comgoogle.comquickcompany.in A critical application is in the synthesis of 2,5-diamino-4,6-dichloropyrimidine (B1296591) through chlorination, a process that replaces the hydroxyl groups with chlorine atoms. google.com This dichloro derivative is, in turn, a crucial building block for constructing more complex molecules, such as purine (B94841) analogues and other heterocyclic systems. sigmaaldrich.com The strategic placement of functional groups in this compound makes it a highly useful intermediate for chemists seeking to build intricate molecular architectures.
Chemical Compound Data
Below are tables detailing the properties of this compound and its related precursor, 5-Amino-4,6-dichloropyrimidine (B16409).
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₃O₂ | bldpharm.com |
| Molecular Weight | 163.56 g/mol | bldpharm.com |
| MDL Number | MFCD26961043 | bldpharm.com |
| Storage | Inert atmosphere, room temperature | bldpharm.com |
Table 2: Properties of 5-Amino-4,6-dichloropyrimidine
| Property | Value | Source |
| Molecular Formula | C₄H₃Cl₂N₃ | sigmaaldrich.com |
| Molecular Weight | 163.99 g/mol | sigmaaldrich.com |
| CAS Number | 5413-85-4 | sigmaaldrich.com |
| Melting Point | 145-148 °C | sigmaaldrich.com |
| Form | Liquid | sigmaaldrich.com |
| Assay | 97% | sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H6ClN3O2 |
|---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
5-amino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C4H5N3O2.ClH/c5-2-3(8)6-1-7-4(2)9;/h1H,5H2,(H2,6,7,8,9);1H |
InChI Key |
ISWGTXOPUNGLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)O.Cl |
Origin of Product |
United States |
Historical and Foundational Research on 5 Aminopyrimidine 4,6 Diol Hydrochloride
Early Synthetic Efforts and Methodological Developments
The synthesis of 5-aminopyrimidine-4,6-diol hydrochloride is not typically accomplished in a single step but rather through a multi-step pathway that relies on foundational organic chemistry reactions applied to the pyrimidine (B1678525) ring system. While direct literature for this specific salt is sparse, the synthetic route can be constructed from established methods for its precursors.
The process generally begins with the synthesis of a 4,6-dihydroxypyrimidine (B14393) scaffold. This is followed by the introduction of a functional group at the 5-position, which is then converted to the desired amino group.
Formation of the Pyrimidine Ring: The synthesis of the core pyrimidine structure, such as 2-amino-4,6-dihydroxypyrimidine (B16511), is a well-established process. It often involves the condensation of a compound with an N-C-N fragment (like guanidine (B92328) or urea) with a β-dicarbonyl compound (like a malonic acid ester). chemicalbook.commdpi.com For instance, guanidine hydrochloride can be reacted with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) to yield 2-amino-4,6-pyrimidinediol. chemicalbook.com
Introduction of a Nitro Group (Nitration): To introduce a functional group at the highly reactive C5 position, nitration is a common strategy. The precursor, 4,6-dihydroxypyrimidine, can be reacted with a nitrating agent to produce 4,6-dihydroxy-5-nitropyrimidine. chemicalbook.com A similar approach involves the nitration of diethyl malonate first, followed by cyclization with a compound like thiourea (B124793) to yield a 5-nitropyrimidine (B80762) derivative. google.com
Reduction of the Nitro Group: The pivotal step is the reduction of the 5-nitro group to a 5-amino group. This transformation is a classic reaction in organic synthesis. Catalytic hydrogenation is a frequently employed method, where the 5-nitropyrimidine is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.com This method is favored for its high efficiency and clean conversion, leading to the formation of 5-aminopyrimidine-4,6-diol. mdpi.com
Salt Formation: The final step is the conversion of the free base, 5-aminopyrimidine-4,6-diol, into its hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The salt form often provides greater stability and improved handling characteristics for the compound.
The following table summarizes a plausible synthetic pathway based on these established methodologies.
| Step | Reaction | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Nitration | 4,6-dihydroxypyrimidine, Nitrating Agent (e.g., HNO₃/H₂SO₄) | 4,6-Dihydroxy-5-nitropyrimidine | chemicalbook.com |
| 2 | Reduction | 4,6-Dihydroxy-5-nitropyrimidine, H₂, Pd/C | 5-Aminopyrimidine-4,6-diol | chemicalbook.commdpi.com |
| 3 | Salt Formation | 5-Aminopyrimidine-4,6-diol, HCl | This compound | - |
Evolution of Research Interests in the Compound’s Reactivity
The research interest in this compound has evolved primarily around its utility as a chemical building block. The reactivity of the molecule is dominated by the functional groups attached to the pyrimidine core: the amino group and the two hydroxyl groups. While the amino group offers a site for diazotization or acylation, the hydroxyl groups are of particular synthetic importance.
The key transformation that dictates the compound's research trajectory is the conversion of the 4,6-diol (hydroxypyrimidine) moiety into the corresponding 4,6-dichloro derivative. Dihydroxypyrimidines can be efficiently converted to dichloropyrimidines using chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in a process analogous to the Vilsmeier-Haack reaction. mdpi.com This conversion is critical because the chloro groups are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, whereas the hydroxyl groups are not.
The resulting compound, 5-amino-4,6-dichloropyrimidine (B16409), is a highly versatile intermediate. nih.gov Researchers have exploited its reactivity to synthesize a wide array of substituted pyrimidines by reacting it with various nucleophiles. mdpi.com This has allowed for the creation of large libraries of pyrimidine derivatives for applications in drug discovery and materials science. For example, substituted amines can be reacted with 5-amino-4,6-dichloropyrimidine to produce novel 2-aminopyrimidine (B69317) derivatives, which have been investigated as potential inhibitors of enzymes like β-glucuronidase. mdpi.comnih.gov
Therefore, the evolution of research interest has shifted from the synthesis of the basic diol hydrochloride to the extensive use of its chlorinated counterpart as a scaffold for generating molecular diversity.
Landmark Studies Influencing Current Research Directions
While there may not be a single "landmark" study focused exclusively on this compound, its place in chemical research has been secured by a series of foundational methodological advancements that enabled its synthesis and subsequent use.
A critical area of development has been the establishment of reliable and efficient methods for the functionalization of the pyrimidine ring. The ability to selectively introduce a nitro group at the C5 position and subsequently reduce it to an amine is a cornerstone of pyrimidine chemistry. chemicalbook.commdpi.com These methods provided the essential tools for creating the 5-amino substitution pattern.
Perhaps the most influential development for the application of this scaffold was the perfection of chlorination reactions that convert hydroxypyrimidines to chloropyrimidines. mdpi.com The Vilsmeier-Haack and related reactions made compounds like 5-amino-4,6-dichloropyrimidine readily accessible from their dihydroxy precursors. mdpi.comchemicalbook.com The availability of this reactive intermediate spurred a significant amount of research into its derivatization.
A subsequent landmark direction has been the use of these versatile building blocks in high-throughput and combinatorial chemistry. For instance, the use of 4,6-dichloro-5-nitropyrimidine (B16160) as a building block for the solid-phase synthesis of complex heterocyclic systems like dihydropteridinones demonstrates the strategic importance of this class of intermediates. researchgate.net Such studies established a paradigm where simple, functionalized pyrimidines serve as platforms for the rapid generation of compound libraries for screening against biological targets. These methodological and strategic advances, rather than a focus on the title compound itself, have shaped the current research landscape and cemented the role of the 5-aminopyrimidine (B1217817) scaffold as a valuable tool in synthetic chemistry.
Advanced Synthetic Methodologies for 5 Aminopyrimidine 4,6 Diol Hydrochloride
Cyclization Reactions for Pyrimidine (B1678525) Ring Formation
The construction of the pyrimidine ring is the foundational step in synthesizing 5-Aminopyrimidine-4,6-diol hydrochloride. This is most commonly achieved through condensation reactions that bring together a three-carbon component with a nitrogen-containing component.
Condensation of Malonic Esters with Nitrogen Sources (e.g., Thiourea (B124793), Guanidine)
The Pinner synthesis is a classical and widely utilized method for pyrimidine ring formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net For the synthesis of 2-aminopyrimidine (B69317) derivatives, guanidine (B92328) is a frequently employed nitrogen source. The reaction proceeds by condensing a malonic ester, such as dimethyl malonate or diethyl malonate, with guanidine hydrochloride. chemicalbook.com This reaction is typically carried out in the presence of a strong base like sodium ethoxide or sodium methoxide (B1231860) in an alcoholic solvent. chemicalbook.comnih.gov The base deprotonates the guanidine and facilitates the cyclization, leading to the formation of the 2-amino-4,6-dihydroxypyrimidine (B16511) ring system. nih.gov
A general procedure involves dissolving metallic sodium in absolute ethanol (B145695) to create sodium ethoxide, followed by the addition of guanidine hydrochloride and the malonic ester. The reaction is often vigorous, producing a solid product that can make stirring difficult. nih.gov After the reaction, the mixture is typically dissolved in water and acidified to a pH of around 6 to precipitate the product. chemicalbook.com
While guanidine is common, thiourea can also be used as the nitrogen source in condensations with β-ketoesters or other dicarbonyl compounds to form pyrimidine-2-thiones, which can be precursors to other pyrimidine derivatives. nih.govresearchgate.net These reactions often serve as versatile routes to functionalized pyrimidines. nih.gov
Utilizing Substituted Malonates and Amine Precursors
To synthesize derivatives of 5-Aminopyrimidine-4,6-diol, specifically those substituted at the 5-position, a modified condensation approach is used. This method employs monosubstituted malonic acid diesters, where the substituent corresponds to the desired group at the C-5 position of the pyrimidine ring. nih.gov
The reaction follows a similar pathway to the unsubstituted version, involving the condensation of the substituted malonic ester with guanidine in the presence of sodium ethoxide. nih.gov This approach has been successfully used to prepare a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines with high yields. The reaction's massive solid product formation indicates a rapid and often near-quantitative conversion. nih.gov
Below is a table summarizing the synthesis of various 5-substituted 2-amino-4,6-dihydroxypyrimidines via this method.
| 5-Substituent | Yield (%) | Melting Point (°C) | Reference |
| Methyl | 91% | >250 | nih.gov |
| Ethyl | 88% | >250 | nih.gov |
| Isopropyl | 93% | >250 | nih.gov |
| Butyl | 97% | >250 | nih.gov |
| Allyl | 95% | >250 | nih.gov |
| Phenyl | 94% | >250 | nih.gov |
Reduction Pathways from Nitropyrimidine Precursors
An alternative synthetic strategy involves the initial synthesis of a nitropyrimidine precursor, followed by the reduction of the nitro group at the 5-position to the desired amine. This pathway begins with the formation of a 2-amino-4,6-dihydroxypyrimidine ring, followed by nitration and subsequent reduction. A typical process involves reacting the pyrimidine diol with sodium nitrite (B80452) in a solution of ethanol and acetic acid to introduce the nitro group at the 5-position. google.com The resulting 2-amino-5-nitro-4,6-dihydroxypyrimidine is then reduced.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely used industrial method for the reduction of aromatic nitro compounds. google.comgoogle.com This process typically involves hydrogen gas and a metal catalyst, such as platinum, palladium, or nickel. youtube.com The reaction reduces the nitro group to an amine while leaving other parts of the molecule intact. tiktok.com
For industrial-scale reactions, specific catalysts and conditions are optimized to ensure safety, efficiency, and purity. The use of noble metal catalysts, sometimes in conjunction with promoters like vanadium compounds, can prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates and the formation of azo or azoxy byproducts. google.comgoogle.com This leads to a purer final product and can accelerate the final phase of the hydrogenation. google.com
Chemical Reduction Strategies (e.g., Stannous Chloride, Raney Nickel)
Several chemical reagents are effective for the reduction of nitropyrimidines.
Stannous Chloride (SnCl₂): Stannous chloride is a classic and reliable reagent for the selective reduction of aromatic nitro groups. nih.govscispace.com The reaction is often performed using stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol. scispace.comstrategian.com This method is valued for its tolerance of other reducible functional groups such as esters, halogens, and ketones. strategian.com The procedure generally involves dissolving the nitro compound in ethanol and adding an excess of stannous chloride, often with heating or sonication to facilitate the reaction. scispace.com
Raney Nickel: Raney Nickel is a versatile catalyst used for various reductions, including the conversion of nitro groups to amines. commonorganicchemistry.com It is an alloy of aluminum and nickel with a high surface area that adsorbs hydrogen gas, making it highly active. masterorganicchemistry.com The reduction can be performed with hydrogen gas or by using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or hydrazinium (B103819) monoformate. mdma.chusfca.edu The combination of Raney Nickel and hydrazinium monoformate has been shown to reduce aromatic nitro compounds rapidly (within 2-10 minutes) at room temperature with excellent yields (90-95%). mdma.ch
Sodium Hydrosulfite (V-Brite B): In some patented industrial processes, sodium hydrosulfite is used as the reducing agent to convert the nitro group to an amine, yielding products like 2,5-diamino-4,6-dihydroxy-pyrimidine. google.com
Industrial and Scalable Synthesis Considerations
For the synthesis of this compound to be commercially viable, the process must be scalable, cost-effective, and environmentally responsible. Industrial methods often prioritize one-pot reactions, the use of inexpensive starting materials, and reaction conditions that are manageable on a large scale. nih.govthieme-connect.com
A key consideration is the choice of reagents and solvents. For example, while various Lewis acids can catalyze condensation reactions, zinc chloride (ZnCl₂) may be preferred over more efficient but expensive options like copper chloride (CuCl) for economic reasons. thieme-connect.com Solvent choice is also critical; polar solvents such as DMF and DMSO can lead to decomposition and are avoided in some scalable processes in favor of alternatives like toluene (B28343) or 3-pentanone, despite potential issues with slurry formation. thieme-connect.com
Processes that eliminate intermediate steps, such as the need to free-base an amidine salt, are more attractive for industrial applications. thieme-connect.com Furthermore, methods that avoid chromatographic purification by yielding a product that can be isolated by simple filtration or crystallization are highly desirable. nih.gov Patented methods often focus on using simple, cheap starting materials like malonic esters and guanidine hydrochloride to develop a process that is simple, efficient, and suitable for industrial production. google.com Managing reaction exotherms, ensuring the reaction mixture remains stirrable, and minimizing environmentally harmful waste are also paramount concerns in large-scale synthesis. quickcompany.in
Optimization of Reaction Conditions for Yield and Purity
The primary synthesis route to the core structure of 5-Aminopyrimidine-4,6-diol involves the condensation of a guanidine salt with a suitably substituted malonic acid diester. nih.gov The optimization of this process is critical for achieving high yield and purity, particularly in large-scale production. nih.gov A patented method for a related compound, 2,5-diamino-4,6-dihydroxypyrimidine (B34952) hydrochloride, details a process starting with guanidine hydrochloride and dimethyl malonate in a sodium methoxide solution. google.com This approach can achieve a total yield of 75% and a product purity of up to 99.0%. google.com
Key parameters that are manipulated to optimize the synthesis include temperature, reaction time, and the nature of the reactants and base. For instance, one procedure involves heating guanidine hydrochloride in a 28-30% sodium methoxide solution to between 35 and 50°C before the dropwise addition of dimethyl malonate, followed by an insulation reaction period of 0.5 to 6 hours. google.com Another variation involves a two-stage temperature profile, initiating the reaction at 5°C and then raising it to 65°C for 6 hours to drive the reaction to completion. chemicalbook.com
The purification process is also a critical point of optimization. After the initial reaction, the solvent is typically removed, and the resulting solid is dissolved in water. chemicalbook.com The pH is then carefully adjusted to precipitate the product. chemicalbook.com Research shows that adjusting the pH to 6 with hydrochloric acid is an effective step for isolating the pyrimidinediol. chemicalbook.com This controlled precipitation is essential for separating the desired product from unreacted starting materials and byproducts, such as excess guanidine, which remains in the solution. nih.gov The use of anhydrous starting materials is also a key optimization strategy to prevent unnecessary reagent consumption. google.com
The following table summarizes various optimized conditions reported for the synthesis of aminodihydroxypyrimidines.
| Reactants | Base/Solvent | Temperature/Time | Reported Yield/Purity | Source(s) |
| Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide (28-30%) / Methanol (B129727) | 50°C / 3 hours | 72.6% Yield, 98.8% Purity | google.com |
| Guanidine nitrate, Diethyl malonate | Sodium methylate / Ethanol | 5°C for 0.5h, then 65°C for 6h | 96.1% Yield, 99.7% Purity | chemicalbook.com |
| Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide / Methanol | Reflux / 2-3 hours | 85% Yield | chemicalbook.com |
| Guanidine carbonate, Diethyl acetamido malonate | Ethanol | Reflux / 48 hours | 46% Yield (after HCl salt formation) | google.com |
Solvation Effects and Solvate Preparation
The choice of solvent plays a multifaceted role in the synthesis of 5-Aminopyrimidine-4,6-diol, influencing reaction kinetics, product solubility, and the final crystalline form. The use of alcoholic solvents like methanol or ethanol is considered essential for achieving a clean reaction profile and full conversion. nih.gov This is because the dihydroxypyrimidine product has limited solubility, and in other solvents, it can precipitate prematurely, which hinders effective stirring and stops the reaction. nih.gov Alcohols are able to partially dissolve the product as it forms, allowing the reaction to proceed to completion. nih.gov
Following the condensation reaction, water is often introduced during the workup. nih.gov Water serves to dissolve the sodium salt of the pyrimidine product, facilitating the subsequent purification steps. nih.gov The final product is often isolated as a hydrate, a type of solvate where water is incorporated into the crystal structure. Analytical data for related 5-substituted 2-amino-4,6-dihydroxypyrimidines confirm the presence of varying degrees of hydration, such as 0.3 to 1.6 molecules of water per molecule of the compound. nih.gov The preparation of the hydrochloride salt itself is typically achieved by treating the isolated dihydroxypyrimidine base with concentrated hydrochloric acid. google.com The drying of this salt under vacuum is a final step to remove excess solvents and loosely bound water. google.com
Chemical Reactivity and Transformation Mechanisms of 5 Aminopyrimidine 4,6 Diol Hydrochloride
Reactivity of the Amino Group
The amino group at the C-5 position of the pyrimidine (B1678525) ring is a key site for functionalization. Its nucleophilic nature allows for reactions such as acylation and diazotization, opening pathways to a diverse range of derivatives.
Acylation and Derivatization at the C-5 Amino Position
The amino group at C-5 can undergo acylation reactions with various acylating agents. For instance, in the synthesis of A₁ adenosine (B11128) receptor (A₁AR) antagonists, the exocyclic amino group of related 2-aminopyrimidine-5-carbonitriles is transformed into substituted amides. nih.gov This modification, coupled with the introduction of a cyano group at position 5, increases the acidity of the amino group, which is thought to enhance binding to the target receptor. nih.gov
Diazotization Reactions and Subsequent Transformations
Diazotization of 5-aminopyrazoles, a related class of compounds, is a well-established reaction leading to the formation of pyrazolyl-5-diazonium salts. researchgate.net These intermediates can then undergo various transformations. In some cases, intramolecular azo coupling can occur, especially when the molecule contains an electron-rich aromatic substituent, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net The resulting diazonium salts can also be coupled with active methylene (B1212753) compounds to afford pyrazolo[1,5-c]-as-triazine derivatives. researchgate.net
Reactivity of the Hydroxyl Groups at C-4 and C-6
The hydroxyl groups at the C-4 and C-6 positions exhibit tautomerism, existing in equilibrium with their keto forms (4,6-pyrimidinedione). This property influences their reactivity, particularly in halogenation and nucleophilic substitution reactions.
Halogenation Reactions (e.g., Chlorination to Dihalopyrimidines)
The hydroxyl groups at C-4 and C-6 can be converted to halogen atoms, most commonly chlorine, to produce dihalopyrimidines. This transformation is a critical step in the synthesis of various biologically active molecules. The Vilsmeier-Haack reaction is an efficient method for converting 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidines. mdpi.com Reagents like phosphorus oxychloride (POCl₃) are frequently used for this purpose. nih.gov For example, 5-substituted 2-amino-4,6-dihydroxypyrimidines are converted to their corresponding 2-amino-4,6-dichloropyrimidines using the Vilsmeier-Haack-Arnold reagent. nih.gov The resulting 4,6-dichloropyrimidines are valuable intermediates for further functionalization. nih.gov
Table 1: Halogenation of Pyrimidine Derivatives
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| 4,6-Dihydroxypyrimidines | Vilsmeier-Haack reagent | 4,6-Dichloropyrimidines | Halogenation mdpi.com |
| 5-Substituted 2-amino-4,6-dihydroxypyrimidines | Vilsmeier-Haack-Arnold reagent | 5-Substituted 2-amino-4,6-dichloropyrimidines | Halogenation nih.gov |
Nucleophilic Substitution Reactions at C-4 and C-6 Positions
The halogenated pyrimidines produced from halogenation reactions are highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C-4 and C-6 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. mdpi.comnih.gov The reactivity of these positions is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. mdpi.com
In symmetrically substituted 4,6-dichloropyrimidines, reactions with nucleophiles like amines can proceed readily. mdpi.com The substitution pattern can often be controlled. For instance, in the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) with nucleophiles, substitution preferentially occurs at the C-4 and C-8 positions before the C-2 and C-6 positions. jocpr.com This regioselectivity is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during attack at C-4/C-8. jocpr.com In some cases, unexpected reaction products can be formed due to the influence of reaction conditions and the presence of multiple nucleophiles. mdpi.com
C-nucleophilic substitution has also been explored, where C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides react with various carbon nucleophiles to form novel nucleoside analogs. nih.gov
Table 2: Nucleophilic Substitution on Pyrimidine Derivatives
| Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 4,6-Dichloropyrimidines | Amines, Alkoxides, Thiols | 4,6-Disubstituted Pyrimidines | mdpi.com |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Piperazine | 4,8-Disubstituted Product | jocpr.com |
| C4-(1,2,4-triazol-1-yl) Pyrimidine Nucleosides | Nitroalkanes, Malononitrile | C4-Carbon Substituted Nucleosides | nih.gov |
Ring Functionalization and Modification
Beyond the reactivity of its substituents, the pyrimidine ring itself can be a scaffold for the construction of fused heterocyclic systems. For example, 6-aminouracil (B15529) derivatives, which are structurally related to 5-aminopyrimidine-4,6-diol, are used as starting materials for the synthesis of pyrimido[4,5-d]pyrimidines. researchgate.net These reactions often involve condensation with aldehydes or other bifunctional electrophiles. researchgate.net The resulting fused ring systems, such as pyrimido[4,5-d]pyrimidine (B13093195), are of interest for their potential biological activities. nih.gov
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient and, therefore, generally resistant to electrophilic aromatic substitution. researchgate.net However, the presence of electron-donating groups, such as amino and hydroxyl groups, can activate the ring towards electrophilic attack. In the case of 5-aminopyrimidine-4,6-diol, the amino group at C-5 and the hydroxyl groups at C-4 and C-6 are all activating.
While specific studies on the electrophilic substitution of 5-aminopyrimidine-4,6-diol hydrochloride are limited, research on related dihydroxypyrimidines provides valuable insights. For instance, a study on the electrophilic substitution of pyrimidines indicates that such reactions can occur at position 6. rsc.org The precise regioselectivity of electrophilic attack on 5-aminopyrimidine-4,6-diol will be governed by the combined directing effects of the three activating groups and the predominant tautomeric form under the reaction conditions.
The reactivity of the closely related 5-aminouracil (B160950) (which exists in a diketo tautomeric form) has been more extensively studied. nih.govresearchgate.net For example, 5-nitrouracil (B18501) can be prepared and subsequently reduced to 5-aminouracil, indicating that electrophilic nitration is possible on an activated pyrimidine ring. acs.org This suggests that under appropriate conditions, 5-aminopyrimidine-4,6-diol could potentially undergo electrophilic substitution reactions such as nitration and halogenation, likely at the activated positions.
Introduction of Substituents at the C-2 Position
The functionalization of the C-2 position of the pyrimidine ring is a key strategy for the synthesis of a diverse range of derivatives. Recent advancements in synthetic methodologies have enabled the selective introduction of substituents at this position.
A notable method for the amination of pyrimidines at the C-2 position involves a site-selective C-H functionalization approach. acs.orgnih.gov This strategy utilizes mechanism-based reagent design to afford pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. This method is compatible with a wide array of functional groups, suggesting its potential applicability to the 5-aminopyrimidine-4,6-diol scaffold.
Another important transformation involves the conversion of the 4,6-diol to a 4,6-dichloro derivative using reagents such as phosphorus oxychloride (POCl₃). nih.govacs.org The resulting 2-amino-4,6-dichloropyrimidine (B145751) is a versatile intermediate. mdpi.com The chlorine atoms at the C-4 and C-6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of nucleophiles. acs.org While this reaction does not directly functionalize the C-2 position, it highlights a common strategy for modifying the pyrimidine ring, which can be a precursor to further transformations that might involve the C-2 position.
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-H functionalization of 2-aminopyrimidines, although these have been more commonly reported for the C-5 position. rsc.orgrsc.org
Tautomerism and Its Influence on Reactivity
5-Aminopyrimidine-4,6-diol can exist in several tautomeric forms due to the presence of the hydroxyl and amino groups. The equilibrium between these tautomers is a critical factor that governs the compound's reactivity. The principal tautomeric forms are the diol form and various keto-enol and diketo (pyrimidinone) forms.
| Tautomeric Form | Structural Features |
| Diol Form | Fully aromatic pyrimidine ring with hydroxyl groups at C-4 and C-6. |
| Keto-enol Forms | One carbonyl group and one enol group. The aromaticity of the ring is partially disrupted. |
| Diketo Form (5-Aminopyrimidine-4,6(1H,5H)-dione) | Two carbonyl groups at C-4 and C-6. The pyrimidine ring is non-aromatic. |
This table presents the major potential tautomeric forms of 5-aminopyrimidine-4,6-diol.
Studies on related hydroxypyrimidines have shown that the keto tautomers are often more stable. nih.govnih.gov The stability of these tautomers can be influenced by factors such as the solvent. nih.gov
The tautomeric equilibrium has a profound impact on the chemical reactivity:
Electrophilic Aromatic Substitution: The diol form, being fully aromatic, would be expected to undergo electrophilic aromatic substitution more readily than the non-aromatic diketo form. The electron-donating character of the hydroxyl groups in the diol form would activate the ring towards electrophiles. In the keto forms, the reactivity would be more akin to that of an enamine or a vinylogous amide.
Reactivity of the Hydroxyl/Keto Groups: The conversion of the diol to a dichloro derivative with POCl₃ proceeds from the keto tautomers. The oxygen of the carbonyl group acts as the nucleophile that attacks the phosphorus center.
Nucleophilic Substitution: The reactivity of the pyrimidine ring towards nucleophiles is also influenced by tautomerism. The electron-withdrawing nature of the carbonyl groups in the keto forms can activate the ring for certain nucleophilic attacks, although SNAr reactions are more common on halo-substituted pyrimidines.
In essence, the chemical transformations of this compound are a direct consequence of the intricate balance between its different tautomeric forms and the electronic effects of its substituents. A thorough understanding of these factors is crucial for the rational design of synthetic routes to novel pyrimidine derivatives.
Derivatization and Analogue Synthesis Utilizing 5 Aminopyrimidine 4,6 Diol Hydrochloride
Synthesis of Substituted 5-Aminopyrimidine-4,6-diol Derivatives
The core structure of 5-aminopyrimidine-4,6-diol can be modified by introducing various substituents at different positions, leading to the generation of diverse analogues.
The introduction of alkyl and aryl groups onto the pyrimidine (B1678525) ring can significantly influence the molecule's physicochemical properties. A common strategy for synthesizing 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of a monosubstituted malonic acid diester with guanidine (B92328). nih.gov This reaction is typically carried out in the presence of a strong base like sodium ethoxide. nih.gov This approach allows for the incorporation of various alkyl groups at the 5-position of the pyrimidine ring. nih.gov
For instance, the reaction of a correspondingly substituted malonic acid diester with guanidine hydrochloride in the presence of a base can yield 5-alkyl-2-amino-4,6-dihydroxypyrimidines. nih.gov While direct alkylation or arylation at the 5-position of 5-aminopyrimidine-4,6-diol is less common, the synthesis from substituted malonic esters provides an effective route to these derivatives.
Table 1: Examples of Synthesized 5-Alkyl-2-aminopyrimidine-4,6-diol Derivatives
| Substituent at C5 | Compound Name | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Methyl | 2-Amino-5-methylpyrimidine-4,6-diol | 91 | >250 |
| Ethyl | 2-Amino-5-ethylpyrimidine-4,6-diol | 88 | >250 |
Data sourced from Jansa et al. (2014). nih.gov
The introduction of heteroatoms, such as halogens, into the pyrimidine scaffold can modulate electronic properties and provide handles for further functionalization. A key intermediate for many of these transformations is the corresponding dichloropyrimidine. 5-Substituted 2-amino-4,6-dihydroxypyrimidines can be converted to their 4,6-dichloro counterparts using reagents like the Vilsmeier-Haack-Arnold reagent. nih.gov
For example, 5-fluoro-2-amino-4,6-dihydroxypyrimidine can be synthesized and subsequently chlorinated to produce 5-fluoro-2-amino-4,6-dichloropyrimidine, a derivative containing a heteroatom at the 5-position. nih.gov Furthermore, iodination of 2,4-diamino-6-substituted pyrimidines at the 5-position has been achieved using N-iodosuccinimide, demonstrating another route to heteroatom-containing pyrimidines.
Formation of Fused Heterocyclic Systems
The pyrimidine ring of 5-aminopyrimidine-4,6-diol hydrochloride is an excellent platform for the construction of fused bicyclic and polycyclic heterocyclic systems, which are prevalent in many biologically active molecules.
Purines, which are fundamental components of nucleic acids, can be synthesized from pyrimidine precursors. A critical intermediate in some purine (B94841) syntheses is 2,5-diamino-4,6-dihydroxypyrimidine (B34952). This compound can be prepared by the cyclization of an aminomalonic ester with guanidine. This diamino derivative possesses the necessary functionalities for the subsequent annulation of the imidazole (B134444) ring to form the purine scaffold. The conversion of the dihydroxy groups to dihalo groups, for example using phosphorus oxychloride, provides reactive sites for cyclization reactions.
Thiazolo[5,4-d]pyrimidines are a class of fused heterocycles with a range of biological activities. The synthesis of these systems can be achieved from pyrimidine precursors. One general approach involves the reaction of a suitably substituted pyrimidine with reagents that provide the atoms for the thiazole (B1198619) ring. For example, a diaminopyrimidine can be treated with a reagent like carbon disulfide or a thiocyanate (B1210189) to construct the fused thiazole ring.
Another synthetic strategy involves the reaction of a 2-aminothiole with an appropriate pyrimidine derivative. For instance, reacting a 2-aminothiole with an arylacetylchloride can lead to the formation of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov Subsequent modifications can then be performed to introduce various substituents. Furthermore, chlorothiazolopyrimidines can be converted into aminothiazolopyrimidines by reacting them with amines or hydrazine (B178648) hydrate (B1144303).
Table 2: Synthetic Approaches to Thiazolo[5,4-d]pyrimidines
| Starting Pyrimidine Type | Key Reagents | Resulting Fused System |
|---|---|---|
| Dichloropyrimidine | Thiourea (B124793) | Thiazolopyrimidine dithione |
| 2-Aminothiole | Arylacetylchloride | Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative |
Pyrimidopyrimidines are bicyclic heteroaromatic compounds containing two fused pyrimidine rings. These scaffolds are of interest due to their structural similarity to purines and their potential as bioactive molecules. The synthesis of pyrimido[4,5-d]pyrimidines can be achieved from 6-aminouracil (B15529) derivatives, which share structural features with 5-aminopyrimidine-4,6-diol. researchgate.net
A general method for constructing the pyrimido[4,5-d]pyrimidine (B13093195) skeleton involves the reaction of a 6-aminopyrimidine-2,4-dione with aldehydes and primary amines in a multicomponent reaction. researchgate.net Another approach to pyrimido[4,5-d]pyrimidines starts from 4-amino-2,6-diarylpyrimidine-5-carbonitrile, which undergoes reaction with a triethylorthoester followed by treatment with an amine. mdpi.com For the synthesis of pyrimido[5,4-d]pyrimidines, a strategy can involve the derivatization of a suitable pyrimidine precursor, followed by cyclization to form the second pyrimidine ring. nih.gov These methods highlight the utility of functionalized pyrimidines as key building blocks for more complex fused systems.
Pyrimidine-Pyrazole Derivatives
The synthesis of pyrimidine-pyrazole fused ring systems, specifically pyrazolo[1,5-a]pyrimidines, can be achieved through the condensation of a 5-aminopyrazole precursor with a suitable 1,3-dielectrophilic species. While direct synthesis from this compound is not extensively documented, the analogous reactions of 5-aminopyrazoles provide a foundational understanding of the synthetic pathways.
One common approach involves the reaction of substituted 5-aminopyrazoles with 1,3-diketones or keto esters. researchgate.net For instance, the condensation of various 5-aminopyrazole derivatives with different 1,3-dicarbonyl compounds in the presence of an acid catalyst like sulfuric acid in acetic acid has been shown to produce a variety of pyrazolo[1,5-a]pyrimidine (B1248293) analogues in high yields. researchgate.net The reaction proceeds via an initial condensation between the exocyclic amino group of the pyrazole (B372694) and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused ring system. researchgate.net
A proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines involves the initial reaction of the more nucleophilic exocyclic amino group of the 5-aminopyrazole with a carbonyl group of the 1,3-diketone or keto ester. This is followed by cyclization where the endocyclic nitrogen attacks the second carbonyl group, leading to the final fused product after dehydration. researchgate.net
The following table summarizes representative examples of pyrazolo[1,5-a]pyrimidine synthesis from 5-aminopyrazoles and 1,3-dicarbonyl compounds.
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 5-Amino-3-(phenylamino)pyrazole-4-carbonitrile | Ethyl 2-propyl-3-oxobutanoate | 7-Oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 89 |
| 5-Amino-3-(p-tolylamino)pyrazole-4-carbonitrile | Ethyl 2-propyl-3-oxobutanoate | 7-Oxo-5-propyl-2-(p-tolylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 87 |
| 5-Amino-3-(o-tolylamino)pyrazole-4-carbonitrile | Ethyl 2-propyl-3-oxobutanoate | 7-Oxo-5-propyl-2-(o-tolylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 90 |
Data sourced from a study on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity:
The regioselectivity of reactions involving the 5-aminopyrimidine (B1217817) scaffold is a critical aspect, particularly in the synthesis of fused heterocyclic systems. The pyrimidine ring in 5-aminopyrimidine-4,6-diol contains multiple nucleophilic centers: the exocyclic amino group and the two ring nitrogens. The outcome of cyclization reactions is determined by which of these nucleophilic sites participates in the key bond-forming steps.
In the reaction of 5-aminopyrazoles with asymmetric 1,3-dielectrophiles, the regioselectivity is often governed by the relative nucleophilicity of the exocyclic amino group versus the endocyclic ring nitrogen. It has been reported that in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4yl)-3-oxoprop-1-en-1-olate, the reaction proceeds with high regioselectivity. researchgate.net The exocyclic primary amino group, being more nucleophilic, preferentially attacks the electrophilic center, leading to the formation of pyrazolo[1,5-a]pyrimidines without the formation of the isomeric pyrazolo[5,1-b]pyrimidines. researchgate.net
Similarly, in multicomponent reactions involving 5-aminopyrazole derivatives, cyclic 1,3-dicarbonyl compounds, and dimethylformamide dimethylacetal (DMFDMA), the reaction regioselectively yields 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones. beilstein-journals.org The proposed mechanism suggests that the reaction is initiated by the attack of the exocyclic amino function on the enaminone formed from the 1,3-diketone and DMFDMA. beilstein-journals.org Steric factors may also play a role in hindering an attack by the ring nitrogen, thus favoring the observed regiochemical outcome. beilstein-journals.org
Stereoselectivity:
Multicomponent Reactions Incorporating the 5-Aminopyrimidine-4,6-diol Scaffold
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com The 5-aminopyrimidine-4,6-diol scaffold, with its multiple reactive sites, is a prime candidate for use in MCRs to generate diverse libraries of heterocyclic compounds.
While specific MCRs starting with this compound are not extensively detailed, the reactivity of analogous compounds like 6-aminouracils and 5-aminopyrazoles in MCRs provides a strong indication of the potential of this scaffold. For instance, 6-aminouracils have been employed in three-component reactions with aldehydes and secondary amines to produce pyrimido[4,5-d]pyrimidines. researchgate.net
A notable example of an MCR involving a related scaffold is the one-pot, three-component reaction of 5-aminopyrazole derivatives, cyclic 1,3-diketones, and dimethylformamide dimethylacetal under microwave irradiation. beilstein-journals.org This reaction proceeds regioselectively to afford dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones. beilstein-journals.org The efficiency and high degree of bond formation in a single step highlight the advantages of MCRs in generating structural complexity. nih.gov
The following table outlines a representative multicomponent reaction involving a 5-aminopyrazole, demonstrating the potential for similar transformations with the 5-aminopyrimidine-4,6-diol scaffold.
| 5-Aminopyrazole Derivative | Cyclic 1,3-Diketone | Third Component | Product |
| 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | Dimedone | DMFDMA | 3-Phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-4-carbonitrile |
| 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Cyclohexane-1,3-dione | DMFDMA | 3-(4-Chlorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-4-carbonitrile |
Data based on a study on the multicomponent reaction of 5-aminopyrazoles. beilstein-journals.org
The application of MCRs to the 5-aminopyrimidine-4,6-diol scaffold holds significant promise for the rapid generation of diverse and complex molecules for screening in drug discovery programs.
Mechanistic and Kinetic Investigations of Reactions Involving 5 Aminopyrimidine 4,6 Diol Hydrochloride
Elucidation of Reaction Pathways for Key Transformations
The primary transformations of 5-Aminopyrimidine-4,6-diol hydrochloride involve the conversion of its hydroxyl groups into more reactive functionalities, such as chloro groups, which can then be subjected to nucleophilic substitution.
A crucial transformation is the chlorination of the 4,6-diol to yield 5-amino-4,6-dichloropyrimidine (B16409). This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). While direct mechanistic studies on this compound are not extensively documented, the pathway can be inferred from established mechanisms for the chlorination of hydroxypyrimidines. nih.govresearchgate.net The reaction is believed to proceed through the following steps:
Activation of the Hydroxyl Group: The hydroxyl group, existing in tautomeric equilibrium with the keto form (pyrimidinone), acts as a nucleophile, attacking the phosphorus center of POCl₃.
Formation of a Phosphate Ester Intermediate: This attack leads to the formation of a dichlorophosphate (B8581778) ester intermediate, with the elimination of hydrogen chloride. researchgate.net
Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃ or an added base, then acts as a nucleophile, attacking the carbon atom at the 4- or 6-position of the pyrimidine (B1678525) ring.
Elimination of the Dichlorophosphate Group: This nucleophilic attack results in the displacement of the dichlorophosphate group, which is a good leaving group, to form the chloropyrimidine. This process is repeated for the second hydroxyl group.
The presence of an organic base, such as N,N-dimethylaniline, can influence the reaction course, sometimes leading to the formation of N-methylanilino by-products. The electron distribution in the pyrimidine ring, governed by substituents, plays a key role in the reaction's progress and product distribution. deepdyve.com
Following chlorination, the resulting 5-amino-4,6-dichloropyrimidine becomes a versatile precursor for various derivatization reactions , primarily through nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The reaction pathway for SNAr on a chloropyrimidine generally involves a two-step addition-elimination mechanism:
Nucleophilic Addition: The nucleophile attacks the carbon at the 4- or 6-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the departure of the chloride ion (the leaving group).
The reactivity of the 4- and 6-positions towards nucleophilic attack is significantly enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.
Kinetic Studies of Derivatization Reactions
Kinetic studies provide quantitative insights into the rates and mechanisms of derivatization reactions. While specific kinetic data for reactions of this compound are scarce, studies on analogous chloropyrimidines offer valuable information.
For instance, the kinetics of nucleophilic substitution of 2-chloropyrimidine (B141910) with various nucleophiles have been investigated. These reactions typically follow second-order kinetics, being first order in both the chloropyrimidine substrate and the nucleophile. zenodo.org This indicates a bimolecular rate-determining step, consistent with the SNAr mechanism. libretexts.orgyoutube.com
The rate of reaction is influenced by the nature of the nucleophile and the solvent. Generally, stronger nucleophiles lead to faster reaction rates. The order of reactivity for some common nucleophiles with 2-chloropyrimidine has been reported as: OH⁻ > dimethylamine (B145610) > piperidine (B6355638) > methylamine (B109427) > diethylamine. zenodo.org
The following interactive table presents representative second-order rate constants (k₂) for the reaction of 2-chloropyrimidine with different nucleophiles, illustrating the impact of the nucleophile on the reaction rate.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| Hydroxide (OH⁻) | 100% Ethanol (B145695) | 50 | 96.4 x 10⁻⁴ | zenodo.org |
| Hydroxide (OH⁻) | 30% aq. Ethanol | 40 | 7.7 x 10⁻⁴ | zenodo.org |
| Dimethylamine | - | - | - | zenodo.org |
| Piperidine | - | - | - | zenodo.org |
| Methylamine | - | - | - | zenodo.org |
| Diethylamine | - | - | - | zenodo.org |
These kinetic profiles underscore the feasibility of derivatization reactions on the chlorinated analogue of this compound and provide a basis for selecting appropriate reaction conditions.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming reaction mechanisms. In the context of reactions involving this compound, intermediates are often transient and present in low concentrations, making their isolation and characterization challenging. However, their existence is inferred from mechanistic studies and, in some cases, identified using spectroscopic techniques.
In the chlorination reaction with POCl₃ , the formation of dichlorophosphate esters as intermediates is well-established for hydroxypyrimidines. researchgate.net These intermediates are generally not isolated but are key to the transformation. Their presence can sometimes be detected by in situ spectroscopic methods like ³¹P NMR, although this can be complicated by their hydrolytic instability. acsgcipr.org
For nucleophilic aromatic substitution (SNAr) reactions , the key intermediate is the Meisenheimer complex . This is a resonance-stabilized, non-aromatic cyclohexadienyl anion. While typically short-lived, the structure and stability of such complexes on pyrimidine rings have been investigated through computational studies. nih.govrsc.org Spectroscopic techniques like NMR have been employed to characterize stable Meisenheimer-type adducts in related heterocyclic systems, providing evidence for this reaction pathway.
In some instances, unexpected intermediates or side products can form. For example, in the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with cyanide, the displacement of the methylthio group was observed, suggesting a more complex reaction pathway than a simple substitution of the chloro group. rsc.org This highlights the importance of careful product analysis to fully understand the reaction mechanism.
Catalytic Aspects in Transformations of this compound
Catalysis can play a significant role in enhancing the efficiency, selectivity, and scope of transformations involving pyrimidine derivatives. While many reactions of the chlorinated analogue of this compound can proceed via uncatalyzed SNAr, the use of catalysts is often necessary for less reactive nucleophiles or to achieve specific selectivities.
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, have become a cornerstone for forming C-N bonds with aryl amines, which are often poor nucleophiles for uncatalyzed SNAr. nih.gov These reactions are particularly relevant for the derivatization of 5-amino-4,6-dichloropyrimidine. The general catalytic cycle for a Buchwald-Hartwig amination involves:
Oxidative Addition: The active Pd(0) catalyst adds to the aryl-chloride bond of the dichloropyrimidine.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base (e.g., Cs₂CO₃ or NaOtBu) to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
The choice of ligand (e.g., Xantphos, PCy₃) is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst. nih.govacs.org For instance, efficient amination of 6-chloropurine (B14466) nucleosides, which are structurally related to chloropyrimidines, has been achieved using a Pd(OAc)₂/Xantphos system. nih.govdntb.gov.ua
It is worth noting that for highly activated substrates like chloropyrimidines, the necessity of a transition-metal catalyst has been questioned. Facile SNAr reactions can often be achieved under "green" conditions, for example, using KF in water, which can be a viable alternative to palladium catalysis. nih.gov The choice between a catalyzed and an uncatalyzed approach depends on the specific substrate, the nucleophile, and the desired reaction outcome.
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like aminopyrimidines. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and the connectivity between them.
For 5-Aminopyrimidine-4,6-diol, which exists in a tautomeric equilibrium with its dioxo form, NMR spectra can be complex. The presence of the hydrochloride salt influences the electronic environment and, consequently, the chemical shifts. In a typical solvent like DMSO-d₆, which can accommodate the polar nature of the diol and its salt form, distinct signals for each unique proton and carbon are expected. The proton NMR (¹H NMR) spectrum would characteristically show signals for the amino (-NH₂) protons, the hydroxyl (-OH) protons, and the lone aromatic proton on the pyrimidine (B1678525) ring. The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to the different carbon atoms in the pyrimidine ring. The chemical shifts of the carbons bonded to oxygen (C4 and C6) are typically found significantly downfield due to the deshielding effect of the electronegative oxygen atoms. Similarly, the carbons adjacent to nitrogen atoms (C2, C4, C6) are also shifted downfield.
1D and 2D NMR Techniques for Complex Derivative Characterization
While 1D NMR (¹H and ¹³C) provides foundational data, the characterization of more complex derivatives often necessitates two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY experiment would map the coupling between protons, while an HSQC experiment correlates protons with the carbons they are directly attached to.
Furthermore, dynamic NMR studies can reveal information about conformational changes or the presence of rotamers, which can cause line broadening at room temperature. For aminopyrimidines, restricted rotation around the C-N bond of an amino substituent can lead to such effects, providing a diagnostic tool for identifying specific regioisomers.
The table below shows representative ¹H and ¹³C NMR chemical shifts for related 2-amino-5-substituted-pyrimidine-4,6-diol compounds, which serve as a reference for predicting the spectral features of the title compound.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
|---|---|---|
| 2-Amino-5-methylpyrimidine-4,6-diol | 10.70 (2H, bs, 2×OH), 6.88 (2H, bs, NH₂), 1.57 (3H, s, CH₃) | 164.97 (C4, C6), 152.53 (C2), 84.06 (C5), 8.11 (CH₃) |
| 2-Amino-5-ethylpyrimidine-4,6-diol | 10.30 (2H, bs, 2×OH), 6.30 (2H, bs, NH₂), 2.14 (2H, q), 0.88 (3H, t) | 164.47 (C4, C6), 152.54 (C2), 91.88 (C5), 15.62 (CH₂), 13.89 (CH₃) |
| 2-Amino-5-isopropylpyrimidine-4,6-diol | 10.45 (2H, bs, 2×OH), 6.62 (2H, bs, NH₂), 2.96 (1H, sept), 1.08 (6H, d) | 164.19 (C4, C6), 152.40 (C2), 94.80 (C5), 22.94 (CH), 20.96 (CH₃) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of molecular bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For 5-Aminopyrimidine-4,6-diol hydrochloride, the spectra would be dominated by vibrations from the amino (-NH₂), hydroxyl (-OH), and pyrimidine ring moieties. The formation of the hydrochloride salt would result in protonation, likely at a ring nitrogen and/or the amino group, leading to the formation of ammonium (B1175870) (-NH₃⁺) species, which would exhibit characteristic broad stretching and bending vibrations.
Key expected vibrational bands are detailed in the table below. The broadness of the O-H and N-H stretching bands is indicative of extensive hydrogen bonding in the solid state. researchgate.net Comparing the spectra of the hydrochloride salt to its free base form would reveal shifts in the pyrimidine ring vibrations and the appearance of bands associated with the ammonium ion.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) | Involved in hydrogen bonding. |
| N-H Stretch | Amino (-NH₂) / Ammonium (-NH₃⁺) | 3000 - 3500 (Broad) | Overlaps with O-H stretch; broadening due to H-bonding and salt formation. |
| C-H Stretch | Aromatic C-H on pyrimidine ring | ~3000 - 3100 | Typically a sharp, weaker band. |
| C=N and C=C Stretch | Pyrimidine ring | 1550 - 1650 | Multiple bands characteristic of the heterocyclic aromatic system. |
| N-H Bend | Amino (-NH₂) / Ammonium (-NH₃⁺) | 1500 - 1640 | Scissoring vibration. |
| C-O Stretch | Phenolic C-OH | 1200 - 1260 | Strong intensity band. |
| C-N Stretch | Amino C-NH₂ | 1250 - 1340 | Stretch associated with the amino group bond to the ring. |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and deduce structural information from its fragmentation patterns.
For this compound (C₄H₆ClN₃O₂), high-resolution mass spectrometry (HRMS) would be used to precisely determine the mass of the protonated molecular ion [M+H]⁺, which corresponds to the free base C₄H₅N₃O₂. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for amines and alcohols include alpha-cleavage and the loss of small neutral molecules. youtube.com For the title compound, characteristic fragmentation would likely involve the loss of the chloride ion, followed by fragmentation of the pyrimidine structure.
| Ion | Proposed Formula | m/z (Expected) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ (Free Base) | [C₄H₆N₃O₂]⁺ | 128 | Protonated parent molecule (5-Amino-4,6-dihydroxypyrimidine). |
| [M-NH₃]⁺ | [C₄H₃N₂O₂]⁺ | 111 | Loss of ammonia (B1221849) from the parent ion. |
| [M-CO]⁺ | [C₃H₅N₃O]⁺ | 99 | Loss of carbon monoxide from the pyrimidine ring. |
| [M-H₂O]⁺ | [C₄H₃N₃O]⁺ | 109 | Loss of a water molecule from the diol. |
X-ray Crystallography of this compound and Its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of related aminopyrimidine structures provides significant insight into the expected solid-state architecture. mdpi.com This technique would provide precise data on bond lengths, bond angles, and torsional angles, unequivocally establishing the molecular structure.
Elucidation of Solid-State Structures and Molecular Conformations
A single-crystal X-ray diffraction study would reveal the precise conformation of the 5-Aminopyrimidine-4,6-diol molecule. It would confirm the tautomeric form present in the crystal lattice (i.e., the diol versus the dioxo- or keto-enol forms). The analysis would show the degree of planarity of the pyrimidine ring and the orientation of the amino and hydroxyl substituent groups relative to the ring. The position of the chloride counter-ion within the crystal lattice would also be precisely located.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The solid-state structure of this compound is expected to be dominated by an extensive network of intermolecular hydrogen bonds. nih.govnih.gov These interactions are crucial as they dictate the crystal packing, stability, and physicochemical properties of the material. The hydroxyl groups (-OH) and the protonated amino/ring nitrogen groups are excellent hydrogen bond donors, while the pyrimidine ring nitrogens, the hydroxyl oxygens, and the chloride anion are strong hydrogen bond acceptors. researchgate.net
Analysis of the crystal structure would allow for a detailed geometric characterization of these hydrogen bonds (donor-acceptor distances and angles). In addition to hydrogen bonding, π-π stacking interactions between the electron-rich pyrimidine rings may also play a role in stabilizing the crystal packing, where parallel rings align with one another.
| Interaction Type | Donor | Acceptor | Role in Crystal Structure |
|---|---|---|---|
| Hydrogen Bond | -OH, -NH₃⁺ | -O-, Ring N, Cl⁻ | Creates a robust 3D network, dictates molecular packing and stability. |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Contributes to the stabilization of the layered structure through orbital overlap. |
| Ionic Interaction | Protonated Pyrimidine | Chloride Anion (Cl⁻) | Strong electrostatic attraction that is fundamental to the salt's crystal lattice. |
Theoretical and Computational Chemistry of 5 Aminopyrimidine 4,6 Diol Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of pyrimidine (B1678525) derivatives. rsc.orgnih.govresearchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. nih.govsciensage.info For pyrimidine-based systems, DFT calculations have been successfully employed to study geometric parameters, such as bond lengths and angles, and to analyze noncovalent interactions. rsc.orgrsc.org
In studies of related aminopyrimidine derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been performed to determine the optimized molecular geometries and electronic properties. nih.gov These calculations are crucial for understanding the fundamental characteristics of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Table 1: Representative HOMO-LUMO Gaps for Related Pyrimidine Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Dinaphthodiospyrol S | -6.39 | -3.51 | 2.88 | nih.gov |
Note: This table is illustrative and based on data from a related compound to demonstrate the concept. The values are not for 5-Aminopyrimidine-4,6-diol hydrochloride.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. rsc.orgresearchgate.net The MEP surface displays regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen) and positive potential (usually found around hydrogen atoms).
In the context of pyrimidine derivatives, MEP analysis helps in identifying the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. rsc.org For a molecule like this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the pyrimidine ring and the amino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic attack.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational changes and interactions with their environment, such as solvent molecules or biological macromolecules. rjeid.comnih.govrsc.org
While specific MD simulation studies on this compound are not prominently featured in the reviewed literature, MD simulations have been extensively used to study the interactions of other pyrimidine derivatives. For instance, MD simulations have been employed to investigate the binding of pyrimidine-based inhibitors to their target proteins, revealing details about the stability of the ligand-protein complex and the key interactions that govern binding. nih.govrsc.org These studies often analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the system over the simulation period. nih.gov In studies of pyrimidine analogs, MD simulations have also been used to explore their interactions with DNA G-quadruplexes. rjeid.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. sciensage.infochemrxiv.org The comparison of theoretically predicted spectra with experimental data serves as a validation of the computational model and aids in the assignment of experimental spectral bands. sciensage.info
For various pyrimidine derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra, after the application of appropriate scaling factors. sciensage.info Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, providing insights into the electronic transitions within the molecule. chemrxiv.org Although specific comparative data for this compound is scarce, the general methodology is well-established for related compounds.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Pyrimidine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Reference |
| N-H stretch | 3450 | 3400 | Amino group | sciensage.info |
| C=O stretch | 1700 | 1680 | Carbonyl group | sciensage.info |
| C-N stretch | 1350 | 1340 | Ring vibration | sciensage.info |
Note: This table is for illustrative purposes, demonstrating the typical comparison between calculated and experimental data for a pyrimidine derivative. The values are not specific to this compound.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built by calculating a set of molecular descriptors that quantify various aspects of the molecular structure and then using statistical methods, such as multiple linear regression or artificial neural networks, to find a mathematical relationship between these descriptors and the observed reactivity. nih.gov
QSRR studies have been applied to pyrimidine derivatives to predict their biological activities, which are a form of chemical reactivity. nih.gov For example, QSAR models have been developed to predict the anticancer activity of furopyrimidine and thienopyrimidine derivatives. nih.gov While a specific QSRR model for the reactivity of this compound has not been identified in the literature, the principles of QSRR could be applied to a series of related aminopyrimidine diols to understand how structural modifications influence their chemical reactivity.
Applications As a Synthetic Building Block in Chemical Research
Precursor in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds
The pyrimidine (B1678525) core is a ubiquitous motif in medicinal chemistry, and aminodihydroxypyrimidines are key starting materials for a diverse range of bioactive molecules, including antiviral and anti-inflammatory agents. researchgate.netpharmaguideline.com
Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, are of immense biological importance. researchgate.net A classic and effective method for constructing the purine (B94841) scaffold is the Traube purine synthesis, which utilizes 4,5-diaminopyrimidines as key precursors. pharmaguideline.comacs.org In this context, a close structural analog, 2,5-diamino-4,6-dihydroxypyrimidine (B34952) hydrochloride, serves as a direct precursor. google.com The synthesis involves the reaction of the 4,5-diaminopyrimidine (B145471) with a one-carbon component, such as formic acid or a chlorocarbonic ester, which facilitates the closure of the imidazole ring. pharmaguideline.com This cyclization reaction builds the complete purine ring system. acs.org The resulting purine analogs have been investigated for a wide array of medicinal applications, including as anticancer, antiviral, and anti-gout agents. pharmaguideline.comnih.gov
The diol (dihydroxy) functionality of the pyrimidine ring can be readily transformed to create more reactive intermediates for building complex heterocyclic systems. A common strategy involves the chlorination of the dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netgoogle.com For instance, 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride can be reacted with POCl₃ in the presence of a quaternary ammonium (B1175870) halide to yield 2,5-diamino-4,6-dichloropyrimidine (B1296591). google.com
This transformation from a diol to a dichloro derivative is critical, as it activates the 4- and 6-positions of the pyrimidine ring for subsequent nucleophilic substitution reactions. researchgate.net The resulting 4,6-dichloropyrimidines are versatile intermediates. researchgate.net These activated compounds can then be reacted with various nucleophiles to introduce new functional groups or build fused ring systems, leading to a wide variety of modified pyrimidine derivatives. nih.govresearchgate.net
| Precursor | Key Transformation | Resulting Derivative Class | Potential Application |
|---|---|---|---|
| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Cyclization with formic acid (Traube Synthesis) | Purine Analogues | Antiviral, Anticancer pharmaguideline.comnih.gov |
| 2-Amino-5-substituted-4,6-dihydroxypyrimidines | Chlorination with POCl₃ | 2-Amino-5-substituted-4,6-dichloropyrimidines | Anti-inflammatory (NO production inhibitors) researchgate.net |
| 5-Amino-4,6-dichloropyrimidine (B16409) | Reaction with iodine sources | 5-Amino-4,6-diiodopyrimidine | Synthetic Intermediate chemicalbook.com |
| 4,5-Diaminopyrimidine | Condensation with pyruvates | Pteridine Derivatives | Heterocyclic Synthesis researchgate.net |
Intermediate in the Preparation of Advanced Organic Materials
While pyrimidine derivatives are extensively studied, the application of 5-Aminopyrimidine-4,6-diol hydrochloride specifically as an intermediate for advanced organic materials is not widely documented in current literature.
The development of high-performance energetic materials often focuses on molecules with a high heat of formation, high density, and a favorable oxygen balance, typically achieved by incorporating nitro, amino, and N-oxide functionalities. nih.gov While compounds rich in nitrogen and oxygen, such as aminotetrazole-N-oxides, are sought-after precursors, there is no specific evidence in the available scientific literature linking this compound to the synthesis of energetic material precursors. nih.govbldpharm.com Its potential in this field remains unexplored.
Utilization in Supramolecular Chemistry Research (e.g., as a ligand component)
The molecular structure of this compound makes it a candidate for research in supramolecular chemistry. The compound possesses multiple hydrogen bond donor sites (the amino group and hydroxyl groups) and hydrogen bond acceptor sites (the ring nitrogen atoms and hydroxyl oxygens). This functionality allows for the formation of intricate hydrogen-bonding networks, which are fundamental to the construction of supramolecular assemblies.
Studies on the parent compound, 4,6-dihydroxypyrimidine (B14393), have shown that it can exist in different crystalline polymorphic forms, including ionic structures where molecules are differentiated into positive and negative ions. It can also form dimers through intermolecular hydrogen bonding. This inherent ability for self-assembly suggests that derivatives like this compound could also form predictable, ordered structures in the solid state. The amino and hydroxyl groups are also classic coordinating groups for metal ions, indicating its potential use as a component in the design of coordination polymers or metal-organic frameworks (MOFs), although specific examples are not prevalent in the literature.
Contribution to Novel Reagent and Catalyst Development
In the context of chemical synthesis, this compound is primarily classified as a "building block" or "intermediate". Its value lies in its use as a starting material that provides the core aminopyrimidine-diol scaffold, which is then elaborated into more complex target molecules. There is currently no significant body of research that describes its direct application as a novel reagent to effect chemical transformations or as a catalyst or ligand in catalytic processes. Its contribution is therefore indirect, enabling the development of novel functional molecules rather than acting as a functional agent itself.
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways for Enhanced Efficiency
The classical synthesis of pyrimidine (B1678525) derivatives, often involving the condensation of guanidine (B92328) salts with malonic acid esters, provides a reliable route to the core structure. google.comchemicalbook.com For instance, 2,5-diamino-4,6-dihydroxy-pyrimidine hydrochloride can be synthesized by reacting guanidine hydrochloride with dimethyl malonate, followed by nitrosation and subsequent reduction. google.com However, these multi-step sequences can be inefficient.
Future research is increasingly focused on developing more streamlined and efficient synthetic methodologies. Key areas of exploration include:
Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of atom economy and reduced waste. The development of novel MCRs for the one-pot synthesis of highly substituted pyrimidines from simple precursors is an active area of research. organic-chemistry.org For example, a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been shown to produce 4,5-disubstituted pyrimidines efficiently. organic-chemistry.org
Optimized Catalytic Systems: The use of advanced catalysts can improve reaction rates, yields, and selectivity. Research into metal-free catalytic systems, such as the use of NH4I to promote tandem reactions, offers a more sustainable and cost-effective approach to pyrimidine synthesis. organic-chemistry.org
Modified Reagents and Procedures: Researchers have developed optimized procedures to improve the synthesis of related compounds. For example, a modified condensation of monosubstituted malonic acid diesters with guanidine, followed by the use of the Vilsmeier-Haack-Arnold reagent, has been successfully employed to create novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields from their dihydroxy precursors. nih.govnih.gov Applying similar optimized protocols could significantly enhance the efficiency of synthesizing derivatives of 5-Aminopyrimidine-4,6-diol hydrochloride.
Design and Synthesis of Novel Derivates with Unique Reactivity Profiles
The functionalization of the pyrimidine core is a critical strategy for creating new molecules with tailored properties. The 5-position of the 2-aminopyrimidine-4,6-diol scaffold is a prime target for modification to generate novel derivatives. Research has demonstrated that introducing various substituents at this position can dramatically alter the compound's biological activity.
A study on 5-substituted 2-amino-4,6-dihydroxypyrimidines revealed that while the dihydroxy compounds themselves were biologically inactive, their conversion to the corresponding 5-substituted 2-amino-4,6-dichloropyrimidines resulted in potent inhibitors of nitric oxide (NO) production. nih.govnih.gov The nature of the substituent at the 5-position was crucial, with a fluoro-substituted derivative showing the highest potency. nih.gov
Future work will likely focus on:
Broadening Substituent Diversity: Systematically introducing a wide array of functional groups (alkyl, aryl, allyl, etc.) at the 5-position to create extensive chemical libraries. nih.gov
Exploring Other Positions: Investigating modifications at the amino group or the diol functionalities to further expand the chemical space.
Cyclocondensation Reactions: Employing cyclocondensation reactions with various carbonyl compounds to synthesize fused-ring systems, such as pteridines, which have significant applications in medicine. mdpi.comnih.gov
Table 1: Examples of Synthesized 2-Amino-4,6-dihydroxypyrimidine (B16511) Derivatives This interactive table summarizes various 5-substituted derivatives of 2-amino-4,6-dihydroxypyrimidine that have been synthesized, highlighting the versatility of the core structure for creating novel compounds. Data sourced from nih.gov.
| Derivative Name | Substituent at C5 | Molecular Formula | Yield (%) |
|---|---|---|---|
| 2-Amino-5-methylpyrimidine-4,6-diol | Methyl | C₅H₇N₃O₂ | 91 |
| 2-Amino-5-ethylpyrimidine-4,6-diol | Ethyl | C₆H₉N₃O₂ | 88 |
| 2-Amino-5-isopropylpyrimidine-4,6-diol | Isopropyl | C₇H₁₁N₃O₂ | 93 |
| 2-Amino-5-butylpyrimidine-4,6-diol | Butyl | C₈H₁₃N₃O₂ | 97 |
| 5-Allyl-2-aminopyrimidine-4,6-diol | Allyl | C₇H₉N₃O₂ | 95 |
| 2-Amino-5-phenylpyrimidine-4,6-diol | Phenyl | C₁₀H₉N₃O₂ | 94 |
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These in silico methods allow for the rational design of molecules and the prediction of their properties before undertaking time-consuming and expensive laboratory synthesis.
For pyrimidine derivatives, computational approaches are being used to:
Predict Binding Affinity: Molecular docking studies can simulate the interaction between a potential drug molecule and its biological target. This has been used to evaluate synthesized diaryl pyrimidine derivatives as potential anticancer agents by predicting their binding affinity to targets like PIK3γ. nih.govresearchgate.net
Guide Drug Design: Structure-based drug design combines computational modeling with synthetic chemistry to create highly potent and selective inhibitors. This approach was successfully used to develop novel pyrimidine derivatives as dual inhibitors of BRD4 and PLK1, which are important targets in oncology. mdpi.com
Plan Synthetic Routes: Emerging computer-aided synthesis planning (CASP) tools utilize machine learning to propose viable and efficient synthetic pathways to a target molecule, which can then be validated in the lab. mit.edu
Future research on this compound will undoubtedly integrate these computational tools to design new derivatives with specific reactivity profiles and to predict their potential as therapeutic agents or functional materials, thereby accelerating the discovery process.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. youtube.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and greater efficiency, making it particularly suitable for generating libraries of compounds for screening. syrris.commdpi.com
The integration of flow chemistry with automated platforms is a key emerging trend with significant implications for pyrimidine synthesis:
High-Throughput Screening: Automated flow synthesis systems enable the rapid generation of a diverse range of derivatives by systematically varying reactants and conditions. syrris.com This allows for the efficient exploration of chemical space in early drug discovery. youtube.com
Telescoped Synthesis: Flow chemistry allows for the coupling of multiple reaction steps without the need for intermediate isolation and purification, dramatically shortening synthesis times and reducing waste. mit.edusyrris.com
Enhanced Safety and Scalability: Hazardous or highly exothermic reactions can be performed more safely on a small scale within the enclosed channels of a flow reactor. youtube.com Furthermore, scaling up production is achieved by simply running the system for a longer duration, avoiding the need for re-optimization of reaction conditions. mit.eduyoutube.com
Applying these platforms to the synthesis of this compound and its derivatives could significantly accelerate the hit-to-lead process in drug discovery programs and streamline the production of key intermediates. youtube.com
Role in Sustainable Chemical Processes and Waste Reduction
Green chemistry principles are increasingly influencing the design of synthetic routes. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Future research on the synthesis of this compound will be guided by these principles.
Key trends contributing to sustainability include:
Atom Economy: Designing reactions, such as multi-component reactions, where the maximum number of atoms from the reactants are incorporated into the final product. organic-chemistry.org
Solvent-Free or Greener Solvents: The development of synthetic methods that operate under solvent-free conditions, or use environmentally benign solvents, reduces volatile organic compound emissions. mdpi.com
Energy Efficiency: Flow chemistry and microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating in batch reactors. chemicalbook.commdpi.com
Waste Minimization: The efficiency and reduced need for intermediate purification in flow chemistry directly contribute to a reduction in chemical waste. syrris.com
By focusing on these areas, future synthetic pathways to this compound and its derivatives can be made more economically viable and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
